1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid
Description
Chemical Identity and Classification
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid (CAS 377770-58-6) is a synthetic organic compound classified as a sulfonamide derivative. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{NO}{5}\text{S} $$, with a molecular weight of 299.34 g/mol. The compound belongs to the piperidine family, characterized by a six-membered heterocyclic ring containing one nitrogen atom. Its structure incorporates three key functional groups: a sulfonyl group ($$-\text{SO}2-$$), a methoxy-substituted phenyl ring ($$4$$-methoxyphenyl), and a carboxylic acid ($$-\text{COOH}$$) at the 3-position of the piperidine ring.
The IUPAC name, 1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid , reflects its substitution pattern. The sulfonamide group ($$-\text{SO}_2-\text{N}-$$) bridges the piperidine and methoxyphenyl moieties, while the carboxylic acid provides ionizable functionality. Its SMILES notation, $$ \text{COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O} $$, encodes the connectivity and stereoelectronic features.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 377770-58-6 |
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{NO}_{5}\text{S} $$ |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | 1-(4-Methoxyphenyl)sulfonylpiperidine-3-carboxylic acid |
| SMILES | $$ \text{COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O} $$ |
Historical Context in Sulfonamide Chemistry
Sulfonamides emerged as pivotal therapeutic agents following the 1932 discovery of Prontosil, the first synthetic antibiotic. Gerhard Domagk’s work demonstrated that sulfanilamide derivatives could combat bacterial infections, revolutionizing medicine and spurring derivative synthesis. By the mid-20th century, sulfonamide chemistry expanded beyond antibacterials into diuretics, anticonvulsants, and antiviral agents.
The introduction of This compound represents a modern evolution in sulfonamide design. Its methoxyphenyl and piperidine motifs reflect efforts to enhance pharmacokinetic properties, such as metabolic stability and target affinity. While early sulfonamides focused on aromatic systems, this compound exemplifies the integration of alicyclic amines to modulate solubility and steric effects.
General Significance in Organic Chemistry Research
This compound is a model system for studying structure-activity relationships (SAR) in sulfonamide-based drug discovery. The piperidine ring introduces conformational rigidity, while the carboxylic acid enables salt formation or ester prodrug strategies. Researchers utilize it to explore:
- Sulfonamide bridge stability under physiological conditions.
- Stereochemical effects due to the chiral center at the piperidine 3-position.
- Interactions with biological targets , such as enzymes requiring sulfonamide cofactors.
Its synthetic versatility is evident in applications ranging from protease inhibitors to kinase modulators, underscoring its role in medicinal chemistry.
Basic Structural Features and Nomenclature
The compound’s structure comprises three distinct regions:
- Piperidine Core : A six-membered ring with nitrogen at position 1 and carboxylic acid at position 3.
- Sulfonamide Linker : Connects the piperidine nitrogen to the 4-methoxyphenyl group via a sulfonyl bridge.
- 4-Methoxyphenyl Group : An aromatic ring with a methoxy substituent para to the sulfonamide attachment.
Conformational analysis reveals that the piperidine ring adopts a chair configuration, minimizing steric clashes between the sulfonamide and carboxylic acid groups. The methoxy group’s electron-donating nature enhances the phenyl ring’s stability toward electrophilic substitution, a critical factor in metabolic resistance.
Nomenclature Rules Applied :
- Root : Piperidine (parent heterocycle).
- Substituents :
This systematic naming ensures unambiguous identification in chemical databases and synthetic workflows.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFAQFGECWPIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377867 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377770-58-6 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Piperidine-3-carboxylic Acid or Derivatives
The primary synthetic route involves the sulfonylation of a piperidine-3-carboxylic acid derivative with 4-methoxyphenylsulfonyl chloride. This reaction typically occurs under mild basic aqueous conditions to maintain the pH around 9–10, which facilitates nucleophilic substitution at the nitrogen atom of the piperidine ring.
- Step 1: Starting with ethyl piperidine-3-carboxylate, the nitrogen is sulfonylated by reacting with 4-methoxyphenylsulfonyl chloride in aqueous solution buffered to pH 9–10. This yields ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate.
- Step 2: Hydrolysis of the ester group to the corresponding carboxylic acid can be performed using acidic or basic conditions, depending on the stability of the sulfonamide moiety.
This method is well-documented in the synthesis of related compounds and provides a straightforward route to the target molecule.
Alternative Synthetic Routes Involving Piperidine Intermediates
Other approaches include:
Grignard Reaction-Based Synthesis:
A method for preparing substituted 3-piperidines involves the reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halides (Grignard reagents), followed by elimination and hydrogenation steps to yield N-protected 3-phenylpiperidines. Subsequent removal of protecting groups and sulfonylation with 4-methoxybenzenesulfonyl chloride leads to the desired sulfonylated piperidine derivative.Chiral Resolution and Purification:
For enantiomerically enriched products, racemic mixtures of 3-substituted piperidines can be resolved using acidic resolving agents such as tartaric acid in isopropanol, followed by recrystallization to isolate the desired stereoisomer.
Reaction Conditions and Optimization
Purification and Characterization
- Purification is typically achieved by silica gel chromatography or recrystallization from suitable solvents such as methanol, ethanol, or mixtures with petroleum ether.
- Characterization includes NMR spectroscopy confirming piperidine ring protons and aromatic substituents, mass spectrometry, and melting point determination.
Summary Table of Key Preparation Steps
| Preparation Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Sulfonylation | N-sulfonylation of piperidine derivative | 4-Methoxyphenylsulfonyl chloride, pH 9–10 buffer | Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate |
| Hydrolysis | Conversion of ester to acid | Acid or base hydrolysis | 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid |
| Grignard Reaction (alternative) | Addition to N-protected 3-piperidone | Phenyl magnesium bromide, THF, 0–5 °C | Hydroxy-substituted piperidine intermediate |
| Elimination & Hydrogenation | Removal of hydroxyl, saturation | Transition metal catalyst, H2 source | N-protected 3-phenylpiperidine |
| Deprotection & Resolution | Removal of protecting groups, chiral separation | Acidic resolving agents, recrystallization | Enantiomerically enriched piperidine derivatives |
Research Findings and Practical Notes
- The sulfonylation step is highly selective under controlled pH conditions, avoiding side reactions on the carboxylic acid moiety.
- The use of ethyl esters as intermediates facilitates purification and handling before final hydrolysis to the acid.
- Grignard-based approaches allow for the introduction of various para-substituted phenyl groups, enabling structural diversity for SAR studies.
- Chiral resolution remains a critical step for applications requiring stereochemical purity, with optimized conditions involving low temperatures and solvent mixtures to maximize yield and purity.
- The synthetic methods are scalable and amenable to further functionalization, supporting their utility in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include phenolic derivatives, sulfides, and substituted piperidine derivatives .
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with neurotransmitter receptors, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds vary in substituents on the aryl-sulfonyl group, the position of the carboxylic acid on the piperidine ring, or additional functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight based on formula C₁₃H₁₇NO₅S.
Key Comparisons
Electronic Effects :
- The 4-methoxy group in the target compound donates electron density via resonance, reducing the sulfonyl group's electrophilicity compared to electron-withdrawing substituents (e.g., nitro in or fluorine in ). This impacts reactivity in nucleophilic substitution or acylation reactions.
- Nitro-substituted analogs (e.g., 1-[(2-nitrophenyl)sulfonyl]piperidine-3-carboxylic acid) exhibit stronger electrophilic sulfonyl groups, facilitating reactions with amines or thiols .
Biological Relevance :
- Chlorophenyl and fluorophenyl analogs (e.g., ) are often prioritized in drug discovery due to improved metabolic stability and membrane permeability.
- Heterocyclic sulfonyl derivatives (e.g., 3,5-dimethylisoxazole in ) may target specific enzymes, such as kinases or carbonic anhydrases, by mimicking natural substrates.
Synthetic Utility: The target compound’s methoxy group can be demethylated (e.g., using BBr₃) to generate phenolic derivatives, as demonstrated in anthraquinone-based analogs . Nitro-substituted analogs are intermediates for further reduction to amino derivatives, enabling access to secondary functionalization .
Physicochemical Properties
- Solubility: The methoxy group improves aqueous solubility compared to nonpolar substituents (e.g., methyl or chloro).
- Thermal Stability: Decarboxylation temperatures vary; for example, anthraquinone-based analogs decompose at 205–207°C , while nitro derivatives may exhibit lower stability due to energetic nitro groups.
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 301.35 g/mol. The structure features a piperidine ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and sulfonyl groups have shown effectiveness against bacterial strains such as Salmonella typhi and Staphylococcus aureus. A study demonstrated that certain piperidine derivatives displayed moderate to strong antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Staphylococcus aureus | Moderate |
| This compound | TBD | TBD |
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. Enzyme inhibition studies reveal that modifications to the piperidine structure can enhance inhibitory potency. For example, certain derivatives have been reported with IC50 values in the low micromolar range against AChE.
| Enzyme | Compound | IC50 Value (µM) |
|---|---|---|
| AChE | This compound | TBD |
| Urease | Compound C | 2.14 ± 0.003 |
3. Other Pharmacological Effects
In addition to antibacterial and enzyme inhibitory activities, this compound may exhibit anti-inflammatory and analgesic properties due to its structural similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group is often associated with various therapeutic effects, including potential hypoglycemic action.
Case Studies
Several studies have investigated the biological activity of piperidine derivatives similar to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against multiple strains. The results indicated that compounds with sulfonamide functionalities showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa.
- Enzyme Inhibition : Research focusing on enzyme inhibition demonstrated that certain piperidine derivatives could effectively inhibit AChE, which is relevant for treating neurodegenerative diseases such as Alzheimer's.
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinities of the compound with various biological targets, providing insights into its mechanism of action.
Q & A
Q. What are the recommended methods for synthesizing 1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid with high yield and purity?
Methodology :
- Sulfonylation Reaction : React piperidine-3-carboxylic acid derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine) in anhydrous dichloromethane. Monitor reaction completion via TLC .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC or LC-MS .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodology :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) to verify stereochemical homogeneity .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., tert-butoxycarbonyl-protected analogs) to assign absolute configuration .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer spatial arrangement of substituents .
Q. What analytical techniques are optimal for assessing purity in research settings?
Methodology :
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) or mass spectrometry to quantify impurities (<1%) .
- Elemental Analysis : Validate elemental composition (C, H, N, S) to confirm stoichiometric integrity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodology :
- Multiscale Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations to assess solvent effects and transition states .
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare predicted vs. observed reaction rates .
Q. How to design experiments for elucidating biological target engagement?
Methodology :
Q. What methodologies analyze metabolic stability in preclinical studies?
Methodology :
- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes, and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) .
Data Contradiction & Mechanistic Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodology :
Q. What mechanistic insights can be gained from studying hydrolysis of the sulfonyl group?
Methodology :
- pH-Dependent Stability Studies : Monitor degradation kinetics in buffers (pH 1–10) using UV spectroscopy or LC-MS to identify labile bonds .
- Isotope Labeling : Use O-labeled water to trace hydrolysis pathways via mass spectrometry .
Computational & Structural Studies
Q. How to optimize force field parameters for MD simulations of this compound?
Methodology :
Q. Can QSAR models predict its interactions with membrane transporters?
Methodology :
- Descriptor Selection : Use MOE or Schrödinger to compute topological (e.g., logP, polar surface area) and electronic descriptors .
- Model Training : Apply machine learning (e.g., random forests) on datasets of known transporter inhibitors to predict affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
